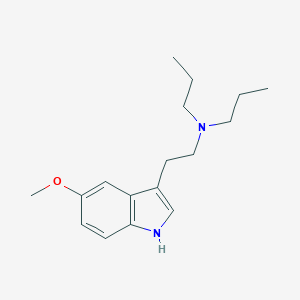

5-甲氧基-N,N-二丙基色胺

描述

5-methoxy DPT is a substituted form of DPT that is also an analog of 5-methoxy DiPT, a psychoactive monoamine re-uptake inhibitor. The physiological and toxicological properties of this compound are not known. 5-methoxy DPT is regulated as a Schedule I compound in the United States. This product is intended for forensic and research applications.

DPT is a psychedelic drug that inhibits the re-uptake of dopamine, serotonin, and norepinephrine (IC50s = 23, 2.9, and 9.1 μM, respectively). 5-methoxy DPT is a substituted form of DPT that is also an analog of 5-methoxy DiPT, a psychoactive monoamine re-uptake inhibitor. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

科学研究应用

精神活性物质

5-MeO-DiPT是一种色胺,在娱乐活动中用作迷幻药 . 它具有口服活性,通常报道的剂量范围在 6-20 毫克之间 . 5-MeO-DiPT 所谓的致幻和致迷幻效果产生的机制被认为主要是由于 5-HT2A 受体激动作用 .

神经递质研究

色胺与神经递质血清素(也称为 5-羟色胺 (5-HT))具有相同的核心结构 . 包括色胺在内的迷幻药的效果是由 5-HT2A 受体介导的 . 这使得 5-MeO-DiPT 成为研究血清素及其受体在大脑中的作用和功能的宝贵化合物。

分析方法

从 2015 年到 2020 年,开发了 22 种新的分析方法来识别/量化生物样本中的色胺和代谢物,主要通过液相色谱串联质谱法 . 5-MeO-DiPT 作为最普遍的色胺之一,通常是这些方法开发的重点 .

公共卫生

伴随色胺摄入的患病率相当高,临床医生和实验室人员必须了解有关这一公共卫生威胁的最新数据 . 对 5-MeO-DiPT 的研究可以帮助为公共卫生政策和干预措施提供信息。

新型精神活性物质 (NPS)

5-MeO-DiPT 属于一组被称为新型精神活性物质 (NPS) 的物质 . 这些物质作为传统滥用药物的“合法”替代品出现在娱乐性毒品市场

作用机制

Target of Action

5-Methoxy-N,N-dipropyltryptamine, also known as 5-MeO-DiPT or “Foxy Methoxy”, is a psychedelic tryptamine . The primary target of 5-MeO-DiPT is the 5-HT2A receptor , a subtype of the serotonin receptor . This receptor plays a key role in the function and distribution of serotonin in the brain, which affects mood and perception .

Mode of Action

The mechanism that produces the hallucinogenic and entheogenic effects of 5-MeO-DiPT is thought to result primarily from 5-HT2A receptor agonism . This means that 5-MeO-DiPT binds to the 5-HT2A receptor and activates it, mimicking the action of serotonin . Additional mechanisms of action such as monoamine oxidase inhibition (MAOI) may also be involved .

Biochemical Pathways

Its action on the 5-ht2a receptor suggests that it likely impacts theserotonergic pathways in the brain . These pathways are involved in a variety of physiological processes, including mood regulation, anxiety, and sensory perception .

Pharmacokinetics

5-MeO-DiPT is orally active, and dosages between 6–20 mg are commonly reported . It produces effects with an onset of 20 to 30 minutes and with peak effects occurring between 1 to 1.5 hours after administration .

Result of Action

The activation of the 5-HT2A receptor by 5-MeO-DiPT leads to a range of effects. Many users report experiencing hallucinations, changes in sensory perception, and altered states of consciousness . Some users also report sound distortion, also noted with the related drug, DiPT .

Action Environment

The effects of 5-MeO-DiPT can be influenced by a variety of environmental factors. For instance, the drug’s effects may be more intense or last longer in individuals who have a higher body mass, slower metabolism, or who take the drug on an empty stomach. Additionally, the use of other substances, such as alcohol or other psychoactive drugs, can also influence the effects of 5-MeO-DiPT .

生化分析

Biochemical Properties

5-Methoxy-N,N-dipropyltryptamine is thought to exert its effects primarily through 5-HT 2A receptor agonism . The strongest receptor binding affinity for 5-Methoxy-N,N-dipropyltryptamine is at the 5-HT 1A receptor .

Cellular Effects

5-Methoxy-N,N-dipropyltryptamine influences cell function through its impact on cell signaling pathways, particularly those involving serotonin receptors . It is also neurotoxic in rats .

Molecular Mechanism

The mechanism of action of 5-Methoxy-N,N-dipropyltryptamine is thought to result primarily from 5-HT 2A receptor agonism . Additional mechanisms of action such as monoamine oxidase inhibition (MAOI) may also be involved .

Temporal Effects in Laboratory Settings

5-Methoxy-N,N-dipropyltryptamine produces effects with an onset of 20 to 30 minutes and with peak effects occurring between 1 to 1.5 hours after administration . The effects last about 3 to 6 hours .

Dosage Effects in Animal Models

The threshold dose of 5-Methoxy-N,N-dipropyltryptamine to produce psychoactive effects is 4 mg, while effective doses range from 6 to 20 mg . Excessive doses have caused clinical intoxication, characterized by nausea, vomiting, agitation, hypotension, mydriasis, tachycardia, and halluc

属性

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-4-9-19(10-5-2)11-8-14-13-18-17-7-6-15(20-3)12-16(14)17/h6-7,12-13,18H,4-5,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHPVNBKLQWBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219723 | |

| Record name | 5-Methoxy-DPT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69496-75-9 | |

| Record name | 5-Methoxy-N,N-dipropyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69496-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-MeO-DPT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069496759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-DPT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-N,N-DIPROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYW60P516B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

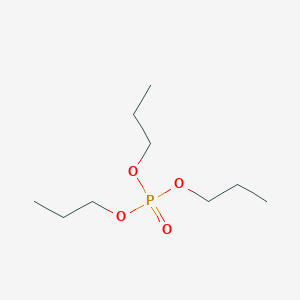

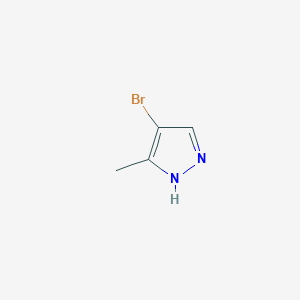

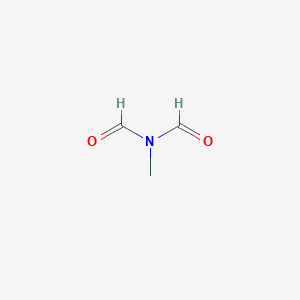

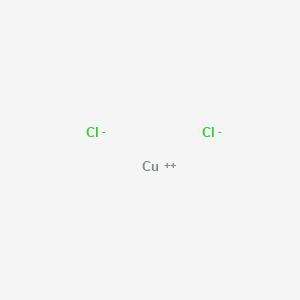

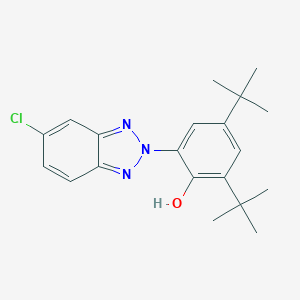

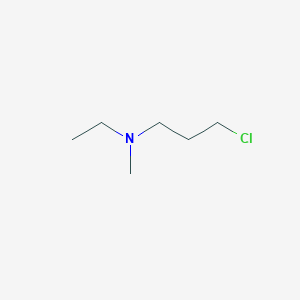

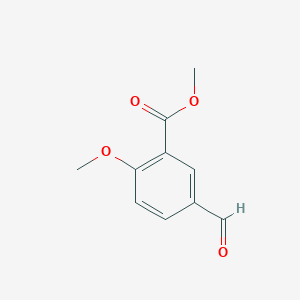

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

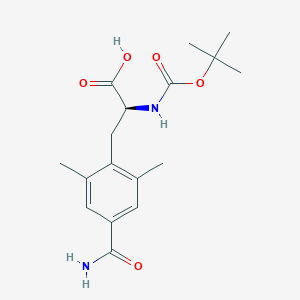

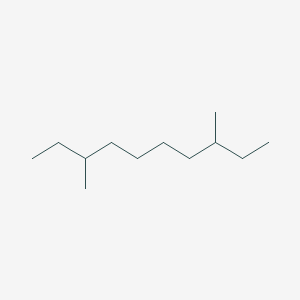

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B103839.png)